
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol
Overview
Description
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol with a molecular formula of C9H12ClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring. It is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-chloropropiophenone using chiral catalysts or biocatalysts to achieve the desired stereochemistry. For example, the reduction can be carried out using lithium aluminum hydride (LiAlH4) in anhydrous ether to yield the amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-amino-3-(4-chlorophenyl)propan-1-ol: A structural isomer with the chlorine atom in a different position on the aromatic ring.
2-amino-3-(3-bromophenyl)propan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-2-amino-3-(3-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the chlorinated aromatic ring, which can influence its reactivity and biological activity. The specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXQIODUSXROP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288906 | |
Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938462-28-3 | |
Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938462-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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